molecular formula C13H13NO3 B11073510 (3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone

(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone

Cat. No.: B11073510
M. Wt: 231.25 g/mol
InChI Key: IDGJAOSBVMWCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with an amino group, a methoxy group, and a cyclopropylmethanone moiety.

Preparation Methods

The synthesis of (3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethanone moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(3-amino-5-methoxy-1-benzofuran-2-yl)-cyclopropylmethanone

InChI

InChI=1S/C13H13NO3/c1-16-8-4-5-10-9(6-8)11(14)13(17-10)12(15)7-2-3-7/h4-7H,2-3,14H2,1H3

InChI Key

IDGJAOSBVMWCRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3CC3

Origin of Product

United States

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